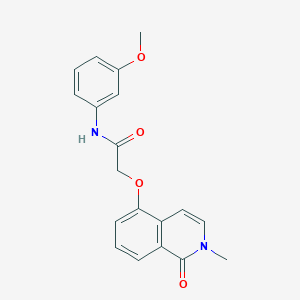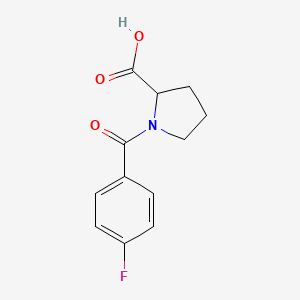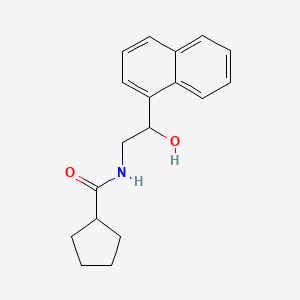
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide is a versatile chemical compound used in scientific research. It is also known by registry numbers ZINC000070635900, ZINC000070635902 . This compound is available from suppliers like Life Chemicals Inc .
Synthesis Analysis
A similar compound was synthesized in a study where the first stage involved the preparation of 1-[(2-Amino-ethylamino)-phenylmethyl]-naphthalen-2-ol using a three-component system (β-naphtol, benzaldehyde, and ethylenediamine), followed by the reaction with 3,5-dinitrobenzoic acid to form the final product .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by X-ray diffraction, NMR, IR and UV‒Vis spectral techniques . Geometric parameters and spectroscopic studies of the title compound were theoretically performed by Hartree‒Fock and density functional theory methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the reaction of 1-{[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazonomethyl}-naphthalen-2-ol with chloroacetyl chloride in the presence of triethylamine has been reported .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Naphthalimide compounds, including those structurally related to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide, have shown extensive potential in medicinal applications. Their large π-deficient conjugated planar structure allows for interactions with biological molecules through noncovalent bonds. This capability has been exploited in developing naphthalimide derivatives for anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Notably, some derivatives have entered clinical trials as potential anticancer drugs. Additionally, these compounds are being researched as artificial ion receptors, fluorescent probes, and cell imaging agents, offering new tools for detecting ions and understanding biological processes (Huo-Hui Gong et al., 2016).
Environmental Science Applications
In the realm of environmental science, the structural analogs of this compound are studied for their biodegradation potential. Microbial degradation represents a crucial pathway for removing polycyclic aromatic hydrocarbons (PAHs) from contaminated sites. Research has focused on understanding the genetic and enzymatic mechanisms underlying the microbial catabolism of PAHs, including naphthalene, which shares structural similarities with the compound of interest. Insights into these processes are essential for enhancing bioremediation efforts and ecological recovery of PAH-contaminated environments (R. Peng et al., 2008).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-17(12-19-18(21)14-7-1-2-8-14)16-11-5-9-13-6-3-4-10-15(13)16/h3-6,9-11,14,17,20H,1-2,7-8,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOOHNFJBIXODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2801925.png)
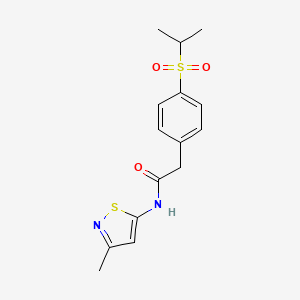
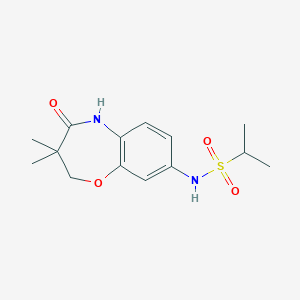
![3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2801929.png)
![[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2801931.png)
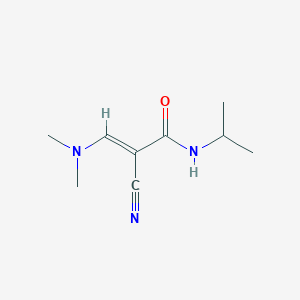
![2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2801934.png)
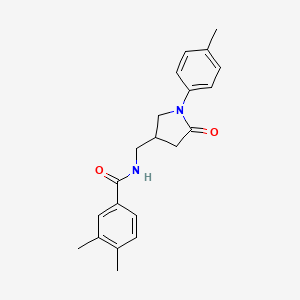
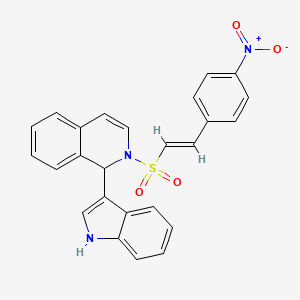
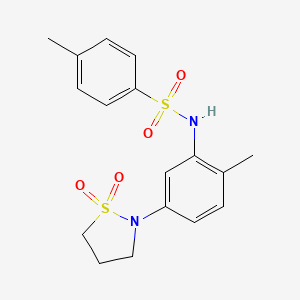
![Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2801939.png)
![ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2801940.png)
